1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one (CAS 1564797-97-2, MF C₇H₈F₂O₂, MW 162.13) is a fluorinated building block comprising a 3,4-dihydro-2H-pyran ring bearing a difluoroacetyl (–COCHF₂) substituent at the 5-position. The compound belongs to the class of α,α-difluoromethyl ketones, a pharmacologically significant motif that combines the lipophilic character of fluorine with a unique hydrogen-bond donor capacity absent in trifluoromethyl (–CF₃) or methyl (–CH₃) analogs.

Molecular Formula C7H8F2O2
Molecular Weight 162.136
CAS No. 1564797-97-2
Cat. No. B2565988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one
CAS1564797-97-2
Molecular FormulaC7H8F2O2
Molecular Weight162.136
Structural Identifiers
SMILESC1CC(=COC1)C(=O)C(F)F
InChIInChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2
InChIKeyDHRWTKCAKZZFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one (CAS 1564797-97-2) – Difluoromethyl Ketone Building Block for Medicinal Chemistry and Heterocycle Synthesis


1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one (CAS 1564797-97-2, MF C₇H₈F₂O₂, MW 162.13) is a fluorinated building block comprising a 3,4-dihydro-2H-pyran ring bearing a difluoroacetyl (–COCHF₂) substituent at the 5-position . The compound belongs to the class of α,α-difluoromethyl ketones, a pharmacologically significant motif that combines the lipophilic character of fluorine with a unique hydrogen-bond donor capacity absent in trifluoromethyl (–CF₃) or methyl (–CH₃) analogs [1]. It is supplied as a versatile small-molecule scaffold with typical purity ≥95% for research and development use .

Why 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one Cannot Be Replaced by Generic In-Class Analogs


The difluoroacetyl (–COCHF₂) substituent imparts a unique combination of physicochemical, electronic, and intermolecular interaction properties that cannot be replicated by the non-fluorinated (–COCH₃), trifluoromethyl (–COCF₃), or trichloromethyl (–COCCl₃) analogs sharing the identical dihydropyran scaffold [1]. The –CHF₂ group functions as a lipophilic hydrogen-bond donor [2], offers superior reactivity in certain metal-catalyzed transformations relative to –CF₃ [3], and provides a balanced lipophilicity (LogP 1.51) that is intermediate between the excessively lipophilic CF₃ analog (LogP 1.81) and the more polar CH₃ analog . These differences translate into distinct pharmacokinetic and synthetic outcomes that render simple substitution scientifically indefensible when the difluoromethyl ketone phenotype is required.

Quantitative Comparative Evidence for 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one vs. Closest Analogs


Lipophilicity (LogP) Comparison – Optimal Balance Between the –CH₃ and –CF₃ Analogs

The target compound exhibits a calculated LogP of 1.51, placing it between the non-fluorinated methyl ketone analog (estimated LogP ~1.1) and the trifluoromethyl ketone analog (LogP 1.81) . This intermediate lipophilicity is critical because the –CHF₂ group introduces fluorine-mediated metabolic stability without excessive lipophilicity that can lead to poor aqueous solubility, high plasma protein binding, and off-target promiscuity associated with the –CF₃ analog. The ΔLogP of –0.30 relative to the CF₃ analog translates to an approximately 2-fold difference in octanol/water partition coefficient, a meaningful distinction in lead optimization programs targeting CNS or oral drug space [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen-Bond Donor Capacity – The Defining Advantage of –COCHF₂ over –COCF₃

The –CHF₂ group of the target compound acts as a hydrogen-bond (H-bond) donor, as confirmed by crystallographic, spectroscopic, and computational studies on difluoromethyl-containing molecules [1][2]. This property is completely absent in the –CF₃ analog (CAS 109317-74-0), which can only act as a weak H-bond acceptor. The –CHF₂ group has been experimentally demonstrated to serve as a bioisostere for the hydroxyl (–OH) group, engaging in CF₂–H···O hydrogen bonds with comparable geometry and energy to OH···O interactions [1]. In the context of the dihydropyran scaffold, this means the target compound can participate in directed intermolecular interactions—with protein binding pockets, co-crystal formers, or catalytic sites—that the CF₃, CH₃, and CCl₃ analogs cannot replicate.

Molecular Recognition Bioisosterism Crystal Engineering

Electrophilic Reactivity Advantage in Rh-Catalyzed Arylation – CHF₂ > CF₃

In direct head-to-head competition experiments under Rh-catalyzed arylation conditions, difluoromethyl ketones demonstrated higher reactivity than their trifluoromethyl ketone counterparts [1]. Specifically, when equimolar mixtures of CHF₂ and CF₃ ketones were subjected to arylation with arylboronic acids using [Rh(cod)OH]₂ catalyst, the difluoromethyl ketone was preferentially consumed, yielding the corresponding fluorinated alcohol in higher conversion [1]. The authors attribute this counterintuitive result—given the reduced electronic activation of CHF₂ vs CF₃—to steric origins, where the smaller difluoromethyl group facilitates the rate-determining transmetallation or carbometallation step at the rhodium center. This has direct implications for users of the target compound in synthetic sequences employing transition-metal-catalyzed C–C bond formations.

Synthetic Methodology Organometallic Chemistry C–C Bond Formation

Molecular Weight Advantage Over the –CF₃ and –CCl₃ Analogs – Enabling Fragment-Based Design

The target compound (MW 162.13) offers a significant molecular weight advantage over the trifluoromethyl analog (MW 180.12, +18.0 Da) and the trichloromethyl analog (MW 229.49, +67.4 Da) . In fragment-based drug discovery (FBDD), the 'rule of three' (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) governs fragment selection, and every 10–15 Da increase in MW can substantially reduce ligand efficiency indices (LE = ΔG/HAC). The target compound's MW of 162.13, combined with its LogP of 1.51 and zero formal H-bond donors (by computational count; one functional H-bond donor via CHF₂ [1]), makes it a highly compliant fragment starting point. The CF₃ analog, at 180 Da with higher LogP, and the CCl₃ analog at 229 Da, are progressively less attractive as fragment hits.

Fragment-Based Drug Discovery Lead-Likeness Molecular Property Optimization

Differential Synthetic Utility – Enol Ether Reactivity of the Dihydropyran Ring vs. Saturated Tetrahydropyran Analogs

The 3,4-dihydro-2H-pyran ring of the target compound contains a cyclic enol ether (vinyl ether) moiety that is reactive toward electrophilic additions, cycloadditions, and acid-catalyzed transformations . This is in sharp contrast to the saturated tetrahydropyran analog (CAS 1566835-24-2), which lacks the endocyclic double bond and is chemically inert under the same conditions. The enol ether double bond enables downstream elaboration strategies—including hetero-Diels–Alder reactions, Prins cyclizations, and oxidative ring expansions—that are inaccessible from the saturated scaffold [1]. Furthermore, the conjugation of the enol ether oxygen with the α,β-unsaturated ketone (enone-like) system in the target compound creates an electron-deficient alkene that can participate in 1,4-conjugate additions, a reactivity mode absent in the oxane derivative.

Heterocycle Synthesis Enol Ether Chemistry Cycloaddition

Biological Target Engagement – CHF₂ Ketones as Potent Inhibitors Where CF₃ Analogs Fail

In a study directly comparing α-fluorinated methyl ketones as inhibitors of Anopheles gambiae acetylcholinesterase (AgAChE), difluoromethyl ketones demonstrated potent inhibition of both wild-type (WT) and the carbamate-insensitive G119S mutant enzyme, whereas trifluoromethyl ketones showed only weak inhibition of the resistant G119S mutant [1]. Specifically, difluoromethyl ketone 9g exhibited single-digit nanomolar IC₅₀ against WT AgAChE and retained excellent potency against the G119S mutant, while trifluoromethyl ketones lost >100-fold potency against the resistant strain [1]. Although this study did not use the exact target compound, it establishes a class-level advantage for –COCHF₂-containing molecules in engaging resistant biological targets, a property directly relevant to this building block when incorporated into bioactive molecule design.

Acetylcholinesterase Inhibition Covalent Inhibitors Agrochemical Discovery

High-Value Application Scenarios for 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Latent H-Bond Donor Capacity

With MW 162.13, LogP 1.51, and the –CHF₂ group's demonstrated ability to serve as a lipophilic H-bond donor [1], this compound is ideally suited as a fragment starting point for targets where the binding pocket contains a hydrogen-bond acceptor (e.g., backbone carbonyl, water network) in a partially lipophilic environment. Unlike the CF₃ analog (MW 180, LogP 1.81, no H-bond donor), this fragment can simultaneously satisfy hydrophobic contacts and directed H-bond interactions, maximizing ligand efficiency per heavy atom . The dihydropyran enol ether provides a synthetic vector for fragment growing or merging strategies via cycloaddition or conjugate addition chemistry.

Synthesis of Resistance-Breaking Covalent Inhibitors Targeting Serine/Cysteine Hydrolases

Class-level evidence demonstrates that –COCHF₂ warheads retain nanomolar potency against drug-resistant enzyme mutants where –COCF₃ warheads lose >100-fold activity [2]. This building block enables the construction of focused libraries of difluoromethyl ketone-based covalent inhibitors for acetylcholinesterase, SARS-CoV-2 3CL protease, and other therapeutically relevant hydrolases where active-site mutations confer resistance to existing agents. The dihydropyran ring can be further elaborated to introduce binding elements that exploit the unique steric and electronic environment created by the CHF₂ group.

Rh-Catalyzed Cross-Coupling Sequences in Convergent Total Synthesis

The superior reactivity of difluoromethyl ketones over trifluoromethyl ketones in Rh-catalyzed arylation [3] makes this building block a preferred substrate for convergent C–C bond-forming strategies in complex molecule synthesis. Chemists can exploit the higher conversion rates and milder conditions to install aryl groups adjacent to the fluorinated stereocenter, generating tertiary fluorinated alcohols that are valuable intermediates for pharmaceuticals and agrochemicals. The enol ether ring remains available for orthogonal transformations after the arylation step.

Physicochemical Property Optimization in Lead Series Requiring Fine-Tuned Lipophilicity

The ΔLogP of –0.30 between the target compound (LogP 1.51) and its CF₃ congener (LogP 1.81) is mechanistically meaningful in lead optimization. When a lead series incorporating a trifluoroacetyl-dihydropyran scaffold encounters solubility-limited absorption or excessive plasma protein binding, replacement with the difluoroacetyl analog provides a direct, quantifiable reduction in LogP while preserving the fluorinated ketone's metabolic stability and introducing H-bond donor functionality. This 'fluorine tuning' strategy can rescue flagged compounds from development termination without requiring scaffold hopping.

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.